Adenosine 5'-diphosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

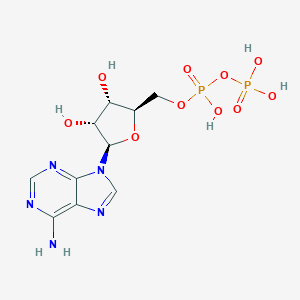

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYTFMLZFPYCI-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883210 |

Source

|

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-64-0 |

Source

|

| Record name | 5′-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine disphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Bioenergetic Pacemaker: The Role of ADP in Mitochondrial Oxidative Phosphorylation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Adenine 5'-diphosphate (ADP) is not merely a precursor to ATP; it is the primary allosteric and thermodynamic pacemaker of mitochondrial oxidative phosphorylation (OXPHOS). In the context of drug development and metabolic research, quantifying ADP kinetics provides the most direct window into mitochondrial health, coupling efficiency, and electron transport chain (ETC) integrity. This whitepaper synthesizes the mechanistic role of ADP, defines the quantitative bioenergetic states it governs, and provides a field-validated, self-correcting protocol for High-Resolution FluoRespirometry (HRFR).

Mechanistic Foundation: The ADP-ANT-ATP Synthase Axis

Mitochondrial respiration is tightly coupled to cellular energy demand through a highly regulated feedback loop driven by cytosolic ADP. The transport and utilization of ADP involve a precise sequence of macromolecular interactions.

The Adenine Nucleotide Translocase (ANT)

Because the inner mitochondrial membrane (IMM) is strictly impermeable to charged nucleotides, ADP must be imported into the mitochondrial matrix via the Adenine Nucleotide Translocase (ANT), an integral membrane protein that facilitates the 1:1 stoichiometric exchange of cytosolic ADP³⁻ for matrix ATP⁴⁻[1][2]. This exchange is electrogenic and consumes approximately 25% of the energy generated by the ETC to maintain the membrane potential during the transport process[2].

Humans express four distinct ANT isoforms with tissue-specific roles and distinct functional states:

-

ANT1: Highly expressed in terminally differentiated tissues with high energy demand (heart, skeletal muscle)[3].

-

ANT2: Predominantly expressed in proliferative cells and frequently upregulated in cancer. Crucially, in glycolytic tumors (the Warburg effect), ANT2 can operate in reverse, importing glycolytic ATP into the matrix to be hydrolyzed by ATP synthase, thereby maintaining the mitochondrial membrane potential (ΔΨm) to prevent apoptosis[2][4].

-

ANT3 & ANT4: ANT3 is ubiquitously expressed at basal levels, while ANT4 is restricted to germ and lung tissues[3][5].

Coupling to the Proton Motive Force (Δp)

Once in the matrix, ADP binds to the F1 domain of ATP Synthase (Complex V). In the presence of inorganic phosphate (Pi), ADP binding opens a proton channel in the Fo domain, allowing protons pumped by the ETC to flow back into the matrix[6]. This dissipation of the proton motive force (Δp) relieves the thermodynamic back-pressure on the ETC, causing a rapid acceleration in oxygen consumption—a phenomenon known as respiratory control[1].

Figure 1: The mechanistic pathway of ADP translocation and OXPHOS coupling.

Quantitative Bioenergetics: Defining Respiratory States

In experimental bioenergetics, the availability of ADP defines the "State" of mitochondrial respiration, originally codified by Chance and Williams[7]. Understanding these states is critical for evaluating drug toxicity or metabolic dysfunction.

Key Bioenergetic Metrics

-

Respiratory Control Ratio (RCR): Calculated as State 3 / State 4. A high RCR (e.g., >3.0 for cardiac tissue) indicates tightly coupled, healthy mitochondria. A low RCR indicates inner membrane damage or uncoupling[7][8].

-

ADP/O Ratio (P/O Ratio): The stoichiometric ratio of ADP molecules phosphorylated per atom of oxygen consumed. It measures the thermodynamic efficiency of ATP synthesis. Theoretical maximums are ~2.5 for NADH-linked substrates (Complex I) and ~1.5 for FADH2-linked substrates (Complex II)[6][9].

Summary of ADP-Dependent Respiratory States

| Bioenergetic State | Substrates Present | ADP Status | Respiration Rate | Physiological Correlate |

| State 2 (LEAK) | Carbon substrates (e.g., Malate/Glutamate) | Absent | Low (Proton leak driven) | Basal metabolism / Starvation |

| State 3 (OXPHOS) | Carbon substrates | Saturating (e.g., 2.5 mM) | Maximal (Coupled) | Active cellular work / Exercise[7] |

| State 4 (Resting) | Carbon substrates | Depleted (Converted to ATP) | Low (Proton leak driven) | Resting muscle[7][10] |

| State U (ETS) | Carbon substrates + Uncoupler (FCCP) | Irrelevant | Absolute Maximum | Extreme stress / Uncoupled[11] |

Experimental Workflows: High-Resolution Respirometry

To accurately measure ADP kinetics, researchers utilize High-Resolution Respirometry (e.g., Oroboros O2k) employing Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols[12][13].

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . You cannot trust State 3 respiration data if you cannot prove the structural integrity of the mitochondria. The following protocol incorporates built-in quality control steps.

Standard SUIT Protocol for Permeabilized Cells/Tissue

Preparation: Suspend permeabilized cells (using optimal digitonin titration[14]) or isolated mitochondria in MiR05 respiration buffer (110 mM sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl2, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, pH 7.1) at 37°C[12][15].

-

Step 1: Induce State 2 (LEAK). Inject 5 mM Pyruvate and 0.5 mM Malate.

-

Causality: This primes Complex I, generating NADH. Oxygen consumption remains low because the proton gradient builds up but cannot be utilized without ADP[12].

-

-

Step 2: Induce State 3 (OXPHOS Capacity). Inject 2.5 mM ADP (saturating concentration).

-

Step 3: Membrane Integrity Validation (CRITICAL). Inject 10 µM Cytochrome C.

-

Causality: Cytochrome C is localized in the intermembrane space. If the outer mitochondrial membrane (OMM) was damaged during isolation, endogenous Cytochrome C leaks out, artificially lowering State 3. Adding exogenous Cytochrome C will cause a spike in respiration (>10% increase) if the OMM is damaged. If respiration remains stable, the OMM is intact, validating the State 3 data[14][15].

-

-

Step 4: Induce State 4 (LEAK via Inhibition). Inject 2 µg/mL Oligomycin.

-

Step 5: Measure ETS Capacity (State U). Titrate FCCP in 0.5 µM increments.

Figure 2: Step-by-step SUIT protocol workflow with built-in self-validation checkpoints.

Drug Development Implications

Understanding ADP kinetics and ANT function is paramount in modern pharmacology, particularly in oncology and toxicology.

Oncology and the ANT2 Isoform

Cancer cells undergoing the Warburg effect rely heavily on glycolysis. In these cells, the ANT2 isoform is highly upregulated. Instead of exporting ATP, ANT2 imports glycolytic ATP into the mitochondria, where ATP synthase operates in reverse (hydrolyzing ATP to pump protons) to maintain the mitochondrial membrane potential and prevent apoptosis[2][4]. Developing specific ANT2 inhibitors (while sparing the cardiac-specific ANT1) is a major frontier in targeted cancer therapeutics, as it selectively induces apoptosis in glycolytic tumors without causing cardiotoxicity[4].

Mitochondrial Toxicity Screening

Many drugs fail in late-stage clinical trials due to off-target mitochondrial toxicity. By utilizing the SUIT protocol described above, drug developers can pinpoint the exact mechanism of toxicity:

-

If a drug lowers State 3 but State U remains high, the drug is inhibiting ADP transport (ANT) or ATP Synthase.

-

If a drug lowers both State 3 and State U , the drug is directly inhibiting the Electron Transport Chain.

-

If a drug increases State 4 , it is acting as an unintended mitochondrial uncoupler, leading to dangerous cellular heat generation and ATP depletion[9][11].

Sources

- 1. Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome [e-dmj.org]

- 2. A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. oatext.com [oatext.com]

- 5. Adenine Nucleotide Translocase regulates the airway epithelium, mitochondrial metabolism and ciliary function | bioRxiv [biorxiv.org]

- 6. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]

- 7. ‘Idealized’ State 4 and State 3 in Mitochondria vs. Rest and Work in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulators reducing the efficiency of oxidative ATP synthesis in mitochondria: protonophore uncouplers, cyclic redox agents, and decouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 5'-diphosphate Signaling Pathways in Platelet Activation: A Technical Guide for Research and Drug Development

Executive Summary

Adenosine 5'-diphosphate (ADP) is a critical secondary agonist in hemostasis and thrombosis. Stored within the dense granules of resting platelets, ADP is secreted upon initial platelet activation by primary agonists (e.g., collagen, thrombin). Once released, it operates through a highly coordinated autocrine and paracrine feedback loop, amplifying the activation signal to ensure rapid thrombus formation. For researchers and drug development professionals, understanding the precise mechanistic divergence of ADP signaling—and mastering the assays used to quantify it—is paramount for evaluating novel antiplatelet therapeutics and identifying patient-specific drug resistance.

Mechanistic Framework: The ADP Receptor Axis

The physiological effects of ADP on platelets are mediated primarily by two distinct G-protein coupled receptors (GPCRs): the P2Y1 and P2Y12 receptors. A complete aggregatory response requires the synergistic activation of both pathways 1[1].

-

The P2Y1 Receptor (Gq-coupled): Activation of P2Y1 stimulates phospholipase C-beta (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the rapid mobilization of intracellular calcium from the dense tubular system. This calcium spike drives cytoskeletal reorganization, resulting in platelet shape change (from discoid to spherical with pseudopodia) and initiates a weak, reversible primary wave of aggregation 2[2].

-

The P2Y12 Receptor (Gi-coupled): The P2Y12 receptor is the primary pharmacological target for thienopyridines (e.g., clopidogrel, prasugrel) and non-thienopyridines (e.g., ticagrelor). Upon ADP binding, the liberated Gi alpha subunit inhibits adenylyl cyclase, leading to a sharp decrease in intracellular cyclic AMP (cAMP) levels. Because cAMP normally activates Protein Kinase A (PKA) to phosphorylate and inhibit Vasodilator-Stimulated Phosphoprotein (VASP), the P2Y12-induced drop in cAMP leaves VASP dephosphorylated. This biochemical cascade is essential for the sustained conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor, which cross-links fibrinogen to form stable platelet aggregates 1[1].

Figure 1: Dual ADP receptor signaling pathways (P2Y1 and P2Y12) mediating platelet activation.

Experimental Methodologies for Assessing ADP-Mediated Activation

Selecting the optimal assay requires aligning the experimental readout with the specific pharmacological question. Light Transmission Aggregometry (LTA) measures the macroscopic functional endpoint (aggregation), whereas flow cytometric VASP phosphorylation provides a highly specific biochemical readout of the P2Y12 receptor's inhibition status 3[3].

Protocol 1: Light Transmission Aggregometry (LTA)

LTA remains the historical "gold standard" for functional platelet testing 4[4]. Causality & Self-Validation: LTA relies on the principle that resting platelets in plasma scatter light, resulting in low light transmission. Upon agonist addition and continuous stirring, platelets aggregate, clearing the plasma and increasing light transmission 2[2]. The protocol is self-validating because it utilizes the patient's own Platelet-Poor Plasma (PPP) as a 100% transmission baseline, normalizing against individual plasma turbidity.

Step-by-Step Methodology:

-

Sample Preparation: Collect whole blood in 3.2% sodium citrate. Centrifuge at 200 × g for 10-15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Carefully aspirate the PRP. Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP) 4[4].

-

Instrument Calibration: Place a cuvette of PPP in the aggregometer to set the 100% light transmission baseline. Place a cuvette of unstimulated PRP to set the 0% transmission baseline 2[2].

-

Incubation & Shear Stress: Pre-warm the PRP sample to 37°C for 3 minutes. Ensure continuous stirring at 1000-1200 rpm. Causality note: Stirring is an absolute requirement; without shear force and physical collisions, GPIIb/IIIa-mediated cross-linking via fibrinogen cannot occur 2[2].

-

Agonist Addition: Add ADP at standardized final concentrations (typically 2.5 µM, 5 µM, or 10 µM) [[3]](3].

-

Data Acquisition: Record the primary wave (direct ADP effect) and secondary wave (release of endogenous granule contents). Output parameters include maximal percentage of aggregation and the Area Under the Curve (AUC) 2[2].

Protocol 2: Flow Cytometric VASP Phosphorylation Assay

Causality & Self-Validation: Prostaglandin E1 (PGE1) activates adenylyl cyclase, raising cAMP and phosphorylating VASP. ADP counters this by binding P2Y12, inhibiting adenylyl cyclase, and preventing VASP phosphorylation. Therefore, the phosphorylation state of VASP in the presence of PGE1 + ADP is inversely proportional to P2Y12 receptor activity 5[5]. This system is self-validating because the PGE1-only tube serves as an internal positive control for maximal VASP phosphorylation, allowing the calculation of a normalized index (PRI) that eliminates inter-patient baseline variability.

Step-by-Step Methodology:

-

Blood Collection: Draw whole blood into citrated tubes. Unlike LTA, this assay is stable and can be performed up to 24 hours post-collection [[6]](6].

-

Incubation: Aliquot whole blood into two distinct tubes.

-

Fixation and Permeabilization: Add a fixative (e.g., paraformaldehyde) to arrest signaling, followed by a permeabilization agent to allow intracellular antibody access 7[7].

-

Staining: Incubate with a primary monoclonal antibody specific for phosphorylated VASP (at Ser239), followed by a fluorescently labeled secondary antibody 8[8].

-

Flow Cytometry Analysis: Acquire events on a flow cytometer, gating on the platelet population using a specific surface marker (e.g., CD61). Measure the Mean Fluorescence Intensity (MFI) for both tubes 3[3].

-

PRI Calculation: Calculate the Platelet Reactivity Index (PRI): PRI (%) =[(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] × 100 A PRI > 50% indicates high on-treatment platelet reactivity (inadequate P2Y12 inhibition) 5[5].

Figure 2: Step-by-step workflow for the flow cytometric VASP phosphorylation assay.

Quantitative Data & Interpretation

To assist in assay selection and data interpretation, the following table summarizes the core quantitative parameters differentiating LTA and the VASP Phosphorylation Assay.

| Parameter | Light Transmission Aggregometry (LTA) | Flow Cytometry (VASP-P Assay) |

| Primary Readout | Macroscopic Platelet Aggregation (%) | Biochemical (VASP Phosphorylation MFI) |

| Agonist Concentration | ADP: 2.5 µM, 5.0 µM, or 10.0 µM | PGE1 (1 µM) + ADP (10 µM) |

| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood (Citrated) |

| Time Sensitivity | Must be processed within 2-4 hours | Stable for up to 24 hours post-collection |

| Diagnostic Cutoff (HPR) | > 50% maximal aggregation (at 5 µM ADP) | PRI > 50% (High Platelet Reactivity) |

| Pathway Specificity | General ADP pathway (P2Y1 + P2Y12) | Highly specific to P2Y12 receptor activity |

Conclusion

The evaluation of ADP signaling pathways is foundational to modern cardiovascular pharmacology. While Light Transmission Aggregometry provides an indispensable macroscopic view of platelet function, the flow cytometric VASP phosphorylation assay offers unparalleled biochemical specificity for the P2Y12 receptor. By integrating these self-validating methodologies, researchers can accurately map the efficacy of novel antiplatelet compounds and tailor personalized therapeutic regimens for patients exhibiting high on-treatment platelet reactivity.

Sources

- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasodilator-stimulated phosphoprotein-guided Clopidogrel maintenance therapy reduces cardiovascular events in atrial fibrillation patients requiring anticoagulation therapy and scheduled for percutaneous coronary intervention: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Mechanism of ADP Binding to the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y12 receptor (P2Y12R) is a G protein-coupled receptor (GPCR) of paramount importance in cardiovascular medicine, serving as the primary gatekeeper for adenosine diphosphate (ADP)-mediated platelet aggregation.[1][2] Its activation is a critical step in the formation and stabilization of thrombi.[3][4] Consequently, P2Y12R has become a major target for antithrombotic therapies.[5][6][7] This guide provides a detailed exploration of the molecular mechanisms governing ADP's interaction with P2Y12R, from the structural architecture of the binding site to the conformational changes that trigger intracellular signaling. We delve into the structural basis of receptor activation, the downstream G-protein signaling cascade, and the distinct mechanisms of action of clinically significant antagonists. Furthermore, this document outlines key experimental methodologies for studying these interactions, offering a robust framework for researchers and drug development professionals in the field of purinergic signaling and antithrombotic therapy.

Introduction: The Central Role of P2Y12 in Hemostasis and Thrombosis

Adenosine diphosphate (ADP) is a key platelet agonist released from dense granules of activated platelets and ruptured red blood cells.[3][8] It exerts its effects by stimulating two distinct purinergic receptors on the platelet surface: the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[1][2][9] While P2Y1 activation initiates platelet shape change and transient aggregation, the sustained and amplified platelet response, crucial for forming a stable thrombus, is critically dependent on P2Y12R signaling.[2][3]

P2Y12R activation amplifies the aggregation signals initiated by many activators, including thrombin and thromboxane A2, making it a central regulator of thrombosis.[1][2][3] Its pivotal role has made it the target for some of the most widely prescribed antiplatelet drugs, such as clopidogrel, prasugrel, and ticagrelor, used in the prevention of myocardial infarction and stroke.[5][6][10] A thorough understanding of the molecular interactions between ADP and P2Y12R is therefore fundamental for the development of next-generation antithrombotic agents with improved efficacy and safety profiles.

Structural Architecture of the Human P2Y12 Receptor

The human P2Y12 receptor is a class A GPCR consisting of 342 amino acids.[8] Like other GPCRs, it features a canonical structure of seven transmembrane (TM) helices connected by three intracellular and three extracellular loops (ECLs).[8] The determination of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of P2Y12R in complex with various ligands has been a landmark achievement, providing unprecedented insight into its function.[5][11][12][13]

These structures reveal a distinct architecture compared to other GPCRs. Notably, the P2Y12R structure shows a unique, straight conformation of helix V.[13] The extracellular surface features a deep, bifurcated binding cavity, which is a key feature for recognizing its endogenous ligand, ADP, as well as various synthetic antagonists.[11][13][14]

The ADP Binding Pocket: A Detailed Molecular View

The binding of ADP occurs within a large, solvent-accessible pocket located on the extracellular side of the receptor, formed by the transmembrane helices and extracellular loops.[13] Docking studies and structural data suggest a "two-pocket" binding model.[11][13]

-

Pocket 1 (Orthosteric Site): This is the primary binding site for the nucleotide portion of ADP. The negatively charged phosphate groups of ADP form crucial ionic interactions with a cluster of positively charged residues, including Arg256 (TM6), and Lys280 (TM7).[11][15]

-

Pocket 2 (Adjacent Region): This adjacent pocket, formed by helices I, II, III, and VII, may accommodate larger ligands or contribute to the binding of dinucleotides.[11][13]

The adenine and ribose moieties of ADP are also anchored by specific interactions. For instance, His187 has been shown to form a hydrogen bond with the 2'-OH group of the ribose ring, an interaction critical for receptor activation.[1] Mutations in these key residues can significantly impair ADP binding and receptor function, leading to bleeding disorders.[1][16]

Agonist-Induced Conformational Changes and Receptor Activation

The binding of an agonist like ADP or its analogue 2MeSADP induces a series of dramatic conformational changes that switch the receptor from an inactive to an active state.[17][18][19]

Structural comparisons between antagonist-bound (inactive) and agonist-bound (active) states reveal significant movements in the transmembrane helices.[14][15][20] Upon agonist binding, the extracellular ends of TM helices VI and VII move inwards, effectively closing the "lid" over the binding pocket.[14][19] This inward movement is coupled to a large, outward displacement of the intracellular ends of TM5 and TM6. This outward movement is a hallmark of GPCR activation, as it opens up a cavity on the intracellular side of the receptor, allowing it to engage and activate its cognate G protein.[15]

Caption: Conformational transition of the P2Y12 receptor from an inactive to an active state upon ADP binding.

G-Protein Coupling and Downstream Signaling

Once in its active conformation, P2Y12R couples primarily to the inhibitory G protein, Gi.[8][21][22] This coupling triggers the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits, which then modulate distinct downstream effector proteins.[8]

-

Gαi Subunit Action : The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[8][9][23] This leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[8][21] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[23][24][25] Dephosphorylated VASP is associated with the activation of the integrin αIIbβ3, a key step for platelet aggregation.[25]

-

Gβγ Subunit Action : The Gβγ subunits activate other signaling pathways, most notably the phosphoinositide 3-kinase (PI3K) pathway.[3][21][25] Activation of PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B), which is another crucial signal for achieving full platelet activation and stable thrombus formation.[3][21][25]

The convergence of these pathways results in the amplification of platelet activation, degranulation (releasing more ADP), and the conformational change of integrin αIIbβ3, enabling it to bind fibrinogen and cross-link platelets into a stable aggregate.[1][8]

Caption: The P2Y12 receptor downstream signaling cascade.

Molecular Basis of P2Y12 Antagonism

P2Y12 inhibitors are a cornerstone of antiplatelet therapy and can be broadly classified by their mechanism of action.[7][26]

-

Irreversible Antagonists (Thienopyridines): Drugs like clopidogrel and prasugrel are prodrugs that require metabolic activation in the liver.[9][26][27] Their active metabolites form an irreversible covalent bond with cysteine residues on the P2Y12R, notably within the extracellular loops.[28] This permanently inactivates the receptor for the lifespan of the platelet.[17][18] Studies suggest that binding of the active metabolite of clopidogrel disrupts P2Y12R oligomers and partitions them out of lipid rafts, which are essential for their function.[28][29]

-

Reversible Antagonists:

-

Direct-Acting (e.g., Cangrelor): These are ATP analogues that bind reversibly to the ADP binding site, acting as competitive antagonists.[17]

-

Allosteric Modulators (e.g., Ticagrelor): Ticagrelor is a direct-acting, reversible antagonist that binds to a site on the receptor distinct from the ADP binding pocket.[17][18][23] This allosteric binding "locks" the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein activation, even if ADP is still able to bind.[17][18][30]

-

Advanced Concepts: Receptor Dimerization and Regulation

The function of P2Y12R is further modulated by complex regulatory mechanisms.

-

Oligomerization: Evidence suggests that P2Y12 receptors exist as homodimers and larger oligomers within lipid rafts on the cell membrane.[28][29] This oligomeric state appears to be the functional form of the receptor.[28] P2Y12R can also form heterodimers with other receptors, such as the P2Y1 receptor and the Protease-Activated Receptor-4 (PAR4), which can alter signaling outcomes.[31][32][33] For instance, the PAR4-P2Y12 heterodimer coordinates β-arrestin-mediated Akt signaling.[31][33]

-

Desensitization and Internalization: Like most GPCRs, prolonged agonist exposure leads to P2Y12R desensitization. This process is mediated by G-protein receptor kinases (GRKs), which phosphorylate the intracellular domains of the activated receptor.[2] This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization via clathrin-coated pits.[2]

Methodologies for Studying ADP-P2Y12 Interaction

A multi-faceted experimental approach is required to fully characterize the binding and function of the P2Y12 receptor.

Quantitative Binding Data

The affinity of various ligands for the P2Y12 receptor is a critical parameter in drug development.

| Compound | Type | Binding Affinity (Ki or IC50) | Reference |

| ADP | Agonist | ~300-700 nM | [29] |

| 2-MeSADP | Agonist | ~1-5 nM | [29] |

| Clopidogrel (Active Metabolite) | Irreversible Antagonist | N/A (Covalent) | [17][18] |

| Prasugrel (Active Metabolite) | Irreversible Antagonist | N/A (Covalent) | [9][17] |

| Ticagrelor | Reversible Allosteric Antagonist | ~1-2 nM | [23] |

| Cangrelor | Reversible Competitive Antagonist | ~1-10 nM | [34] |

Note: Values are approximate and can vary based on experimental conditions and assay type.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay is a gold standard for determining the binding affinity of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the P2Y12 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human P2Y12R (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-2MeSADP or another suitable high-affinity P2Y12R radioligand.

-

Test compounds (unlabeled antagonists or agonists).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control: A high concentration of a known P2Y12R antagonist (e.g., 10 µM Cangrelor).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Dilute cell membranes in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

A serial dilution of the test compound.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

For total binding wells, add vehicle instead of test compound.

-

For non-specific binding wells, add the non-specific control agent.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a P2Y12R radioligand competition binding assay.

Protocol 2: VASP Phosphorylation Assay (Flow Cytometry)

This is a functional assay that measures the intracellular signaling output of P2Y12R activation by quantifying the phosphorylation state of VASP.

Objective: To assess the functional activity of P2Y12R agonists and antagonists.

Materials:

-

Freshly isolated human platelets or whole blood.

-

PGE1 (Prostaglandin E1) to stimulate cAMP production.

-

ADP or other test agonists.

-

Test antagonists.

-

Fixation and permeabilization buffers (e.g., paraformaldehyde-based).

-

Primary antibody against phosphorylated VASP (Ser239).

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood.

-

Stimulation:

-

Incubate platelets with the test antagonist or vehicle for a defined period.

-

Add PGE1 to all samples to induce a basal level of VASP phosphorylation.

-

Add ADP (or other agonist) to stimulate the P2Y12 receptor. ADP will inhibit adenylyl cyclase, reducing cAMP and thus reducing VASP phosphorylation.

-

-

Fixation: Stop the reaction by adding a fixation buffer.

-

Permeabilization: Permeabilize the platelet membrane to allow antibody entry.

-

Staining:

-

Incubate the permeabilized platelets with the primary anti-phospho-VASP antibody.

-

Wash the platelets.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the platelet population.

-

Analysis: The MFI is proportional to the level of VASP phosphorylation. A decrease in MFI upon ADP stimulation indicates P2Y12R activity. The ability of an antagonist to prevent this decrease is a measure of its inhibitory potency.[24]

Conclusion and Future Directions

The molecular mechanism of ADP binding to the P2Y12 receptor is a finely tuned process involving specific ligand-receptor interactions that trigger global conformational changes, leading to the activation of critical intracellular signaling pathways. Structural biology has provided an atomic-level blueprint of this mechanism, revealing the intricacies of agonist recognition and the diverse ways in which antagonists can block receptor function.

Despite these advances, key questions remain. The precise dynamics of receptor dimerization and its role in signaling are still being elucidated. Understanding how the lipid environment of the cell membrane influences receptor conformation and function is another active area of research. Finally, deciphering the potential for biased agonism at the P2Y12R—whereby different ligands could stabilize distinct active conformations that preferentially activate certain downstream pathways—could open the door to developing novel therapeutics with greater specificity and fewer side effects. Continued investigation into these areas will undoubtedly refine our understanding of this vital receptor and fuel the development of the next generation of antithrombotic drugs.

References

- Blood. (2015, February 5). Insights into platelet P2Y12 receptor activation.

- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PMC.

- P2Y12. Wikipedia.

- Role of P2Y12 Receptor in Thrombosis. (2017, October 25). Oncohema Key.

- Structure, Pharmacology and Roles in Physiology of the P2Y 12 Receptor. PubMed.

- Molecular mechanisms of platelet P2Y 12 receptor regulation. (2013, January 29). Portland Press.

- Central role of the P2Y 12 receptor in platelet activ

- What are P2Y12 receptor antagonists and how do they work?. (2024, June 21).

- Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. (2011, January 15). PubMed.

- Mechanism of P2Y 12 inhibition. In response to ADP, a conformational....

- Anti-platelet therapy: ADP receptor antagonists. PMC.

- Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin. PMC.

- P2Y12 Antagonism. (2008, January 3). Arteriosclerosis, Thrombosis, and Vascular Biology.

- SCIENCE CHINA Structure of the human P2Y12 receptor in complex with an antithrombotic drug. (2014, May 5). SCIENCE CHINA.

- Mechanism of action of oral P2Y12-inhibitors. The mechanism of action....

- Cryo-EM structure of the purinergic receptor P2Y12R in complex wi.... PDBj.

- P2Y12 receptor inhibitors: an evolution in drug design to prevent arterial thrombosis.

- Cryo-EM structure of the purinergic receptor P2Y12R in complex with 2MeSADP and Gi. (2023, June 7). RCSB PDB.

- The functional relevance of P2Y1 and P2Y12 receptor heterodimeriz

- Activation mechanism of P2Y12 receptor through agonist.

- The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (2021, September 29). MDPI.

- Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC - NIH.

- Structures of P2Y12 receptors and P2Y1 receptors. (a) Structure of the....

- A and B) ADP binds to the P2Y12 receptor, resulting in conformational....

- Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin. (2017, August 18). PubMed.

- G protein-coupled P2Y12 receptor is involved in the progression of neurop

- The P2Y12 receptor as a target of antithrombotic drugs. PMC - NIH.

- G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development. (2015, January 29).

- The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Pl

- Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R. PMC - PubMed Central.

- Schematic illustration of conformational changes in P2Y12R....

- Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. (2025, August 9).

- What are P2Y12 receptor modulators and how do they work?. (2024, June 25).

- Agonist-bound structure of the human P2Y12 receptor. PMC - NIH.

- The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. (2006, July 18). PNAS.

- Gene ResultP2RY12 purinergic receptor P2Y12 [ (human)]. (2026, March 3). NCBI.

- Pharmacology of the New P2Y12 Receptor Inhibitors: Insights on Pharmacokinetic and Pharmacodynamic Properties. (2025, August 8).

- The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. (2011, February 17).

- Allosteric modulation of G protein-coupled receptor signaling. (2023, February 16). PMC - NIH.

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. portlandpress.com [portlandpress.com]

- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. of P2Y12 Receptor in Thrombosis | Oncohema Key [oncohemakey.com]

- 9. researchgate.net [researchgate.net]

- 10. P2Y12 receptor inhibitors: an evolution in drug design to prevent arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. rcsb.org [rcsb.org]

- 13. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into signal transduction of the purinergic receptors P2Y1R and P2Y12R - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P2RY12 purinergic receptor P2Y12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. P2Y12 - Wikipedia [en.wikipedia.org]

- 23. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. ahajournals.org [ahajournals.org]

- 26. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. pnas.org [pnas.org]

- 29. ashpublications.org [ashpublications.org]

- 30. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 33. Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Regulation of Phosphofructokinase-1 by Adenosine 5'-Diphosphate: Structural Mechanisms and Kinetic Assays

Executive Summary

Phosphofructokinase-1 (PFK-1) is the quintessential gatekeeper of glycolysis. As a highly regulated allosteric enzyme, its activity is dynamically modulated by the cellular energy charge. This technical guide provides an in-depth analysis of the allosteric regulation of PFK-1 by adenosine 5'-diphosphate (ADP). Designed for researchers and drug development professionals, this whitepaper explores the structural basis of ADP-mediated activation, contrasts prokaryotic and eukaryotic regulatory mechanisms, and provides a field-validated, self-validating experimental protocol for quantifying PFK-1 kinetics.

Introduction: PFK-1 as the Glycolytic Sensor

PFK-1 catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP)[1]. Because this is the first committed, rate-limiting step of glycolysis, PFK-1 serves as a primary metabolic sensor[2]. The enzyme must integrate multiple, often conflicting, metabolic signals to tune glycolytic flux to the immediate energetic needs of the cell.

The ratio of ATP to ADP is the primary metric of cellular energy. When cellular ATP levels are high, ATP binds to an inhibitory allosteric site on PFK-1, lowering the enzyme's affinity for F6P and halting unnecessary glucose breakdown[2]. Conversely, when ATP is consumed by cellular processes, ADP and AMP rapidly accumulate. ADP acts as a potent allosteric activator, binding to a distinct regulatory site to relieve ATP inhibition and stabilize the active conformation of the enzyme[3].

Metabolic feedback loop of PFK-1 regulated by the cellular ATP/ADP ratio.

Structural Dynamics: The Monod-Wyman-Changeux (MWC) Model

The allosteric regulation of PFK-1 is a textbook paradigm of the Monod-Wyman-Changeux (MWC) two-state model[4]. The enzyme exists in a dynamic equilibrium between a tense (T) state, which exhibits a low affinity for the substrate F6P, and a relaxed (R) state, which exhibits high substrate affinity[5].

-

T-State Stabilization : High concentrations of ATP or downstream metabolites like phosphoenolpyruvate (PEP) or citrate stabilize the inactive T-state[6][7].

-

R-State Stabilization : ADP binds preferentially to the R-state. By doing so, ADP shifts the conformational equilibrium toward the active form, effectively lowering the Michaelis constant ( Km ) for F6P without necessarily altering the maximum catalytic turnover rate ( Vmax )[6]. This entropy-dominated allosteric effect ensures that the enzyme is highly sensitive to minor fluctuations in ADP concentration.

Monod-Wyman-Changeux (MWC) allosteric transition of PFK-1 modulated by cellular energy states.

Evolutionary Divergence in ADP Allostery

While the core catalytic function of PFK-1 is universally conserved across the tree of life, the architecture of its allosteric sites has evolved significantly to accommodate the complex metabolic needs of higher organisms[8].

-

Bacterial PFK-1 : In prokaryotes like E. coli and the extreme thermophile Thermus thermophilus, PFK-1 is a homotetramer with a relatively simple regulatory paradigm. ADP (the activator) and PEP (the inhibitor) compete for the exact same allosteric effector site located at the dimer interface[4][6].

-

Mammalian PFK-1 : Eukaryotic PFK-1 (isoforms PFKL, PFKM, PFKP) is substantially larger, having evolved via tandem gene duplication and fusion[7]. Recent cryo-EM structures of human PFKL reveal a highly complex regulatory network. ADP binds at multiple sites: an activating allosteric site at the interface between the catalytic and regulatory domains (which also binds AMP and pharmacological activators), and a secondary site within the catalytic domain itself[5][9].

Table 1: Comparative Allosteric Regulation of PFK-1 Across Species

| Organism / Isoform | Primary Activators | Primary Inhibitors | Structural Complexity & ADP Binding Site |

| Bacterial (E. coli) | ADP, GDP | Phosphoenolpyruvate (PEP) | Homotetramer; ADP and PEP compete for a single shared effector site[6][8]. |

| Bacterial (T. thermophilus) | ADP | Phosphoenolpyruvate (PEP) | Homotetramer; Entropy-dominated allostery with high ligand affinity[6]. |

| Mammalian (Liver PFKL) | ADP, AMP, F2,6BP | ATP, Citrate | Tetramer (duplicated domains); Multiple distinct ADP binding sites at catalytic/regulatory interfaces[5][7]. |

Experimental Methodology: Quantifying PFK-1 Activity and ADP Activation

To study the allosteric activation of PFK-1 by ADP, researchers must employ highly sensitive kinetic assays. Because the direct product (F1,6BP) lacks a strong chromophore, PFK-1 activity is universally measured using a coupled enzyme assay .

Causality in Assay Design (The "Why")

In a standard colorimetric coupled assay, the ADP generated by the PFK-1 reaction is utilized by a secondary enzyme mix to convert a colorless probe into a detectable chromophore (absorbance at 450 nm) or to oxidize NADH to NAD+ (absorbance decrease at 340 nm)[10][11].

Critical Experimental Consideration (Self-Validating Protocol): Because we are studying ADP as an allosteric activator, endogenous ADP in cell lysates will artificially spike both the baseline activity and the coupled readout. Therefore, sample preparation must include a 10 kDa spin column filtration step to deplete endogenous small molecules (ATP, ADP, NADH) prior to the assay[10]. Failure to perform this step will result in false-positive activation kinetics.

Step-by-step workflow for the PFK-1 coupled enzyme kinetic assay.

Step-by-Step Protocol: PFK-1 Colorimetric Coupled Assay

(Synthesized from standardized biochemical workflows[10])

-

Sample Preparation & Depletion :

-

Rapidly homogenize 20 mg of tissue or 2×106 cells in 200 µL of ice-cold PFK Assay Buffer.

-

Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet insoluble debris.

-

Mandatory Quality Control: Pass the supernatant through a 10 kDa molecular weight cutoff (MWCO) spin column. This removes endogenous ADP and NADH, preventing high background noise and allowing precise control over ADP concentrations during allosteric profiling.

-

-

Reagent Reconstitution :

-

Prepare the Reaction Mix containing PFK Assay Buffer, PFK Substrate (F6P), ATP (at controlled concentrations to set the baseline T-state), and the Coupled Enzyme Mix (containing the colorimetric probe and secondary enzymes).

-

-

Allosteric Titration (For ADP Profiling) :

-

To generate an activation curve, spike the reaction wells with exogenous ADP ranging from 0.1 µM to 5 mM. (Note: Ensure the coupled detection system is calibrated to handle the excess ADP if using an NADH-linked readout, or utilize an orthogonal F1,6BP detection method if ADP interference is too high).

-

-

Kinetic Measurement :

-

Add 50 µL of the prepared sample to 50 µL of the Reaction Mix in a clear 96-well flat-bottom plate.

-

Immediately begin reading absorbance at 450 nm (or 340 nm for NADH oxidation) in kinetic mode at 37°C. Take readings every 1-5 minutes for 20-60 minutes.

-

-

Data Analysis :

-

Calculate the reaction rate ( ΔA/ΔT ) from the linear portion of the curve. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of product per minute at pH 7.4 at 37°C.

-

Conclusion

Understanding the allosteric regulation of PFK-1 by ADP is fundamental to mapping cellular metabolic fluxes. As demonstrated by recent structural breakthroughs, the binding of ADP to specific regulatory domains triggers a conformational shift that overrides ATP-induced inhibition, effectively turning on the glycolytic tap. By employing rigorous, background-controlled coupled assays, researchers can accurately quantify these allosteric shifts, paving the way for targeted metabolic therapies in diseases characterized by dysregulated glycolysis, such as cancer and Tarui's disease.

References

- How do ADP and ATP interact with the enzyme phosphofructokinase in cellular metabolism? Pearson.

- Phosphofructokinase 1. Wikipedia.

- Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus. PMC - NIH.

- The more we learn, the more diverse it gets: structures, functions and evolution in the Phosphofructokinase Superfamily. Biochemical Journal.

- Phosphofructokinase (PFK) Activity Colorimetric Assay Kit. Assay Genie.

- How ATP Allosterically Inhibits Phosphofructokinase-1 (PFK-1)

- Structural basis for allosteric regulation of human phosphofructokinase-1. bioRxiv.

- Evolution of the Allosteric Ligand Sites of Mammalian Phosphofructo-1-kinase. Biochemistry.

- Bidirectional allosteric ligand regulation in a central glycolytic enzyme. bioRxiv.

- Phosphofructokinase (PFK) Activity Colorimetric Assay Kit (MAK093). Sigma-Aldrich.

- NA-11 binds at the AMP/ADP allosteric effector site to activate PFKL.

- Phosphofructokinase Micropl

Sources

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. How do ADP and ATP interact with the enzyme phosphofructokinase i... | Study Prep in Pearson+ [pearson.com]

- 4. Bidirectional allosteric ligand regulation in a central glycolytic enzyme | bioRxiv [biorxiv.org]

- 5. Structural basis for allosteric regulation of human phosphofructokinase-1 | bioRxiv [biorxiv.org]

- 6. Allosteric Regulation in Phosphofructokinase from the Extreme Thermophile Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. bioworlde.com [bioworlde.com]

Substrate-Level Phosphorylation: A Technical Guide to ADP-Dependent Enzymes in Glycolysis and the TCA Cycle

Target Audience: Metabolic researchers, biochemists, and oncology drug development professionals.

Executive Summary

Substrate-level phosphorylation represents a fundamental bioenergetic mechanism whereby adenosine triphosphate (ATP) is generated directly from adenosine diphosphate (ADP) and a reactive intermediate, independent of the electron transport chain. In eukaryotic cells, this process is localized to three critical enzymatic bottlenecks: two within the cytosolic glycolytic cascade and one within the mitochondrial tricarboxylic acid (TCA) cycle. This whitepaper provides an in-depth mechanistic analysis of Phosphoglycerate Kinase (PGK), Pyruvate Kinase (PK), and Succinyl-CoA Synthetase (SUCLA2), detailing their structural regulation, pathophysiological roles in oncology and neurometabolism, and the self-validating analytical frameworks used to quantify their activity.

Cytosolic ADP-Dependent Kinases: The Glycolytic Powerhouse

Glycolysis operates under strict allosteric and thermodynamic control. The "payoff phase" of glycolysis relies on two ADP-dependent enzymes to recover the energy invested during the hexokinase and phosphofructokinase steps.

Phosphoglycerate Kinase 1 (PGK1)

PGK1 is a highly conserved, monomeric enzyme (~45 kDa) that catalyzes the first ATP-yielding step in glycolysis. It facilitates the reversible transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP[1].

Mechanistic Causality in Disease: Beyond its metabolic role, PGK1 functions as a "moonlighting" protein. In highly proliferative states, such as viral infections and tumorigenesis, PGK1 is co-opted to fulfill localized energy demands. For instance, positive-strand RNA viruses recruit PGK1 directly into viral replication compartments to fuel the ATP-dependent heat shock protein 70 (Hsp70) chaperone, bypassing cellular competition for cytosolic ATP[2]. In oncology, PGK1 upregulation promotes tumor survival by maintaining the Warburg effect and acting as a protein kinase to modulate apoptotic pathways[3].

Pyruvate Kinase M2 (PKM2)

Pyruvate kinase catalyzes the irreversible transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP[4]. While mammals express four tissue-specific isoforms (PKL, PKR, PKM1, and PKM2), PKM2 is of paramount interest in drug development due to its preferential expression in embryonic and cancer cells[5].

Allosteric Regulation and the Warburg Effect: PKM2's structural plasticity is the linchpin of metabolic reprogramming in cancer. Unlike the constitutively active PKM1 tetramer, PKM2 oscillates between a highly active tetrameric state and a low-activity dimeric state[6].

-

Tetrameric PKM2: Favored by the binding of the allosteric activator fructose-1,6-bisphosphate (FBP). It drives rapid ATP production and pyruvate generation for oxidative phosphorylation[7].

-

Dimeric PKM2: Induced by tyrosine kinase signaling (e.g., phosphorylation at Y105) or oxidative stress (oxidation of C358)[4]. The dimeric form creates a metabolic bottleneck, dampening glycolytic flux.

Why do cancer cells favor the low-activity dimer? By slowing the final step of glycolysis, dimeric PKM2 forces the upstream accumulation of glycolytic intermediates. These intermediates are subsequently shunted into branching anabolic pathways—such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway—providing the macromolecular building blocks required for rapid cellular proliferation[5],[8]. Furthermore, dimeric PKM2 can translocate to the nucleus, acting as a transcriptional co-activator for oncogenes[9].

Diagram: Allosteric and post-translational regulation logic of the PKM2 isoform.

Mitochondrial ADP-Dependent Enzyme: The TCA Cycle

While the TCA cycle primarily generates reducing equivalents (NADH and FADH2) for the electron transport chain, it features a single substrate-level phosphorylation event mediated by Succinyl-CoA Synthetase (SCS).

Succinyl-CoA Synthetase (SUCLA2)

SCS is a heterodimeric mitochondrial matrix enzyme consisting of an invariant alpha subunit (SUCLG1) and a variable beta subunit. The beta subunit dictates nucleotide specificity: SUCLG2 is GDP-forming, whereas SUCLA2 is the ADP-forming isoform[10].

SUCLA2 catalyzes the reversible conversion of succinyl-CoA and ADP to succinate, CoA, and ATP[11]. Because this reaction generates ATP independently of oxygen and the electron transport chain, it is a critical survival mechanism for cells experiencing transient ischemia or mitochondrial respiratory dysfunction[11],[12].

Pathophysiology and Metastatic Adaptation: Biallelic pathogenic variants in the SUCLA2 gene cause severe mitochondrial encephalomyopathy, characterized by hypotonia, psychomotor regression, and basal ganglia lesions, owing to the high ATP demand of neuronal tissues[10]. In oncology, SUCLA2 exhibits a non-canonical, non-bioenergetic role during tumor metastasis. Upon detachment from the extracellular matrix, cancer cells experience severe oxidative stress. SUCLA2 dissociates from the SCS complex, translocates from the mitochondria to the cytosol, and promotes the assembly of stress granules. These granules facilitate the translation of antioxidant enzymes, granting the disseminating cancer cells resistance to anoikis (detachment-induced apoptosis)[13],[14].

Diagram: Spatial distribution of ADP-dependent substrate-level phosphorylation events.

Quantitative Data: Enzyme Parameters

The following table summarizes the structural, kinetic, and pathophysiological parameters of the three core ADP-dependent enzymes discussed.

| Enzyme | Isoform/Gene | Subcellular Location | Substrates | Products | Pathophysiological Relevance |

| Phosphoglycerate Kinase | PGK1 | Cytosol | 1,3-BPG + ADP | 3-PG + ATP | Co-opted in viral replication; upregulated in solid tumors. |

| Pyruvate Kinase | PKM2 | Cytosol / Nucleus | PEP + ADP | Pyruvate + ATP | Warburg effect driver; metabolic bottlenecking via dimerization. |

| Succinyl-CoA Synthetase | SUCLA2 (β-subunit) | Mitochondrial Matrix | Succinyl-CoA + ADP + Pi | Succinate + ATP + CoA | Mitochondrial encephalomyopathy; anoikis resistance in metastasis. |

Experimental Workflows: Self-Validating Pyruvate Kinase Assay

Accurate quantification of PKM2 activity is critical for screening allosteric modulators in oncology drug discovery. Direct spectrophotometric measurement of the PK reaction (PEP → Pyruvate) is difficult because neither the substrates nor the products exhibit a distinct, easily measurable absorbance peak in the visible or near-UV spectrum.

The Causality of the Coupled Assay: To solve this, researchers utilize a coupled enzyme assay [7],. The pyruvate generated by PK is immediately consumed by an excess of a secondary enzyme, Lactate Dehydrogenase (LDH). LDH reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+. Because NADH absorbs strongly at 340 nm and NAD+ does not, the rate of decrease in absorbance at 340 nm (ΔA340/min) is directly proportional to the rate of pyruvate generation, thus serving as a highly sensitive, real-time proxy for PK activity[15],[16].

Step-by-Step Methodology: LDH-Coupled PK Assay

Self-Validating System Design: This protocol incorporates internal controls to ensure the observed NADH oxidation is strictly dependent on PK activity, eliminating false positives from background NADH degradation or non-specific phosphatase activity.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2. Causality: K+ and Mg2+ are obligate monovalent and divalent cations required to coordinate the ADP-PEP complex in the PK active site[4].

-

Substrate Mix: Prepare 100 mM PEP and 100 mM ADP in ultrapure water (adjust ADP to pH 7.0).

-

Coupling System: Prepare 10 mM NADH (light-sensitive) and dilute LDH to a working concentration of 4–5 U/mL[7],[17].

Step 2: Reaction Assembly (96-Well Plate Format)

-

Add 50 µL of Assay Buffer to all experimental and control wells.

-

Add 10 µL of Substrate Mix (final concentration: 1 mM PEP, 1 mM ADP) and 10 µL of NADH (final concentration: 0.5 mM) to all wells.

-

Add 10 µL of LDH enzyme.

-

Self-Validation Controls:

-

Blank (No Substrate): Omit PEP. Replaces with buffer. Measures spontaneous NADH oxidation.

-

Negative Control (Heat-Denatured): Heat the PKM2 sample at 70°C for 3 minutes to irreversibly denature it[16]. Ensures the signal is enzymatically driven.

-

Positive Control: Add purified, wild-type PKM1 (constitutively active).

-

Step 3: Equilibration and Initiation

-

Incubate the plate in a microplate reader at 25°C for 5 minutes. Causality: This establishes temperature equilibrium and allows the reader to record a stable baseline absorbance at 340 nm (should be approximately 1.4 ± 0.1)[17].

-

Initiate the reaction by adding 10 µL of the target PKM2 enzyme (or lysate) to the respective wells.

Step 4: Kinetic Readout and Calculation

-

Immediately begin recording A340 every 30 seconds for 10 minutes.

-

Identify the initial linear portion of the curve to calculate ΔA340/minute.

-

Calculation: Use the Beer-Lambert law and the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹) to convert the absorbance drop into enzyme units (µmoles of NADH oxidized per minute)[17].

Diagram: Logical flow of the Pyruvate Kinase / Lactate Dehydrogenase coupled kinetic assay.

Sources

- 1. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-opting ATP-generating glycolytic enzyme PGK1 phosphoglycerate kinase facilitates the assembly of viral replicase complexes | PLOS Pathogens [journals.plos.org]

- 3. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKM2, a potential target for regulating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SUCLA2 - Wikipedia [en.wikipedia.org]

- 12. Pfam is now hosted by InterPro [pfam.xfam.org]

- 13. pnas.org [pnas.org]

- 14. platform.opentargets.org [platform.opentargets.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

The Pivotal Role of Extracellular ADP in Purinergic Signaling: A Technical Guide for Researchers

Abstract

Extracellular adenosine 5'-diphosphate (ADP) has emerged from its intracellular metabolic confines to be recognized as a critical signaling molecule, orchestrating a vast array of physiological and pathological processes through the activation of purinergic P2Y receptors. This technical guide provides an in-depth exploration of the impact of extracellular ADP on purinergic signaling, tailored for researchers, scientists, and drug development professionals. We will dissect the metabolic pathways governing extracellular ADP concentrations, delve into the intricacies of its primary receptors—P2Y1, P2Y12, and P2Y13—and their downstream signaling cascades, and examine its functional roles in hemostasis, inflammation, and the nervous system. Furthermore, this guide offers detailed, field-proven protocols for key experimental assays, enabling robust and reproducible investigation into this dynamic signaling axis.

Introduction: The Purinergic Signaling Landscape

Purinergic signaling encompasses a complex system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and ADP.[1] Initially appreciated for their intracellular roles in energy metabolism, these molecules are now understood to be potent extracellular messengers upon their release into the extracellular space, which can occur from activated or damaged cells.[2][3] Extracellular ADP, in particular, stands out as a key agonist in a multitude of biological responses, most notably in hemostasis and thrombosis.[4][5] Its effects are transduced by a specific subset of G protein-coupled receptors (GPCRs), leading to a cascade of intracellular events that dictate cellular behavior.

The Metabolism of Extracellular ADP: A Tightly Regulated Balance

The concentration of ADP in the extracellular milieu is meticulously controlled by a series of cell-surface enzymes known as ectonucleotidases. This enzymatic cascade is crucial as it not only terminates ADP signaling but also generates other bioactive molecules like adenosine.

The primary pathway involves the sequential hydrolysis of ATP. When ATP is released from cells, it is rapidly catabolized to ADP and subsequently to adenosine monophosphate (AMP) by ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1), also known as CD39.[6][7] AMP is then hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73).[8] This enzymatic tandem of CD39 and CD73 is fundamental in shifting the signaling landscape from a pro-thrombotic and pro-inflammatory state (mediated by ADP and ATP) to an anti-inflammatory and anti-platelet state (mediated by adenosine).

The efficiency of these ectonucleotidases directly impacts the duration and intensity of ADP-mediated signaling, making them critical control points and potential therapeutic targets.

Caption: Metabolism and signaling of extracellular ADP.

The Key Mediators: P2Y1, P2Y12, and P2Y13 Receptors

Extracellular ADP exerts its effects primarily through three distinct P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13. These receptors belong to the G protein-coupled receptor superfamily and exhibit unique signaling properties and tissue distribution.

The P2Y1 Receptor: Initiator of the Response

The P2Y1 receptor is coupled to Gq/11 proteins.[9] Upon activation by ADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid and transient increase in cytosolic calcium.[11] This calcium mobilization is a critical initiating event in many cellular responses, including platelet shape change.[6] The signaling of the P2Y1 receptor can also be modulated by scaffolding proteins such as NHERF-2, which can tether the receptor to its downstream effectors like PLCβ, thereby influencing the duration of the calcium signal.[12]

The P2Y12 Receptor: Amplifier and Sustainer of the Signal

The P2Y12 receptor, a major target for antiplatelet drugs, is coupled to Gi proteins.[4][10] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][12][13] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates and inhibits many proteins involved in platelet activation.[10] Beyond cAMP inhibition, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt (protein kinase B).[4][10][12] The coordinated action of these pathways is essential for the full and sustained aggregation of platelets.[10]

The P2Y13 Receptor: A Multifaceted Modulator

Similar to P2Y12, the P2Y13 receptor is also coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[7][13][14] While it shares ADP as its primary agonist with P2Y1 and P2Y12, its functional roles are still being elucidated. Studies have implicated the P2Y13 receptor in a variety of processes, including the regulation of HDL endocytosis in hepatocytes via a RhoA/ROCK signaling pathway, modulation of bone homeostasis, and neuroprotective functions.[15][16] In some contexts, it can also couple to other G proteins and activate MAPK and PI3K/Akt pathways.[16]

Caption: Downstream signaling pathways of P2Y1, P2Y12, and P2Y13 receptors.

Physiological and Pathophysiological Roles of Extracellular ADP

Hemostasis and Thrombosis

The role of extracellular ADP in hemostasis and thrombosis is paramount. Upon vascular injury, ADP is released from dense granules of activated platelets.[10] This released ADP then acts in an autocrine and paracrine manner to recruit and activate additional platelets. The coordinated activation of both P2Y1 and P2Y12 receptors is essential for normal platelet aggregation; P2Y1 activation initiates the process, while P2Y12 activation is required to amplify and sustain the response, leading to the formation of a stable hemostatic plug.[6][10] The clinical success of P2Y12 receptor antagonists like clopidogrel underscores the critical role of this pathway in thrombosis.[5]

Inflammation and Immunity

Extracellular ADP is an important mediator in inflammation and immunity. It can be released during inflammatory conditions from various cell types, including apoptotic and necrotic cells, as well as activated immune cells.[2] ADP signaling, particularly through the P2Y12 receptor, can potentiate inflammatory responses. For instance, P2Y12 activation on platelets promotes their interaction with leukocytes, and this receptor is also expressed on immune cells like microglia, monocytes, and dendritic cells, where it can modulate their function and contribute to inflammatory processes.[1][4]

The Nervous System